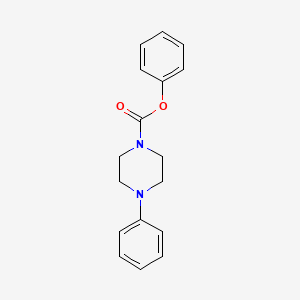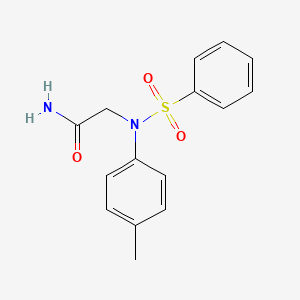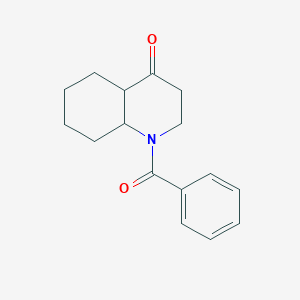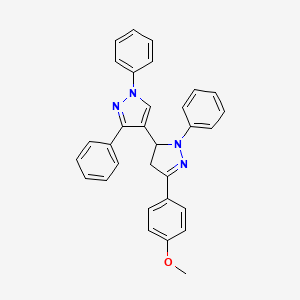
phenyl 4-phenyl-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PPCC is a piperazine derivative that has been synthesized for various purposes, including drug development and biochemical studies. PPCC is a white crystalline powder that has a molecular weight of 291.36 g/mol. PPCC has been found to exhibit various biological activities, including antitumor, antiviral, and antifungal properties. The compound has also been studied for its potential use in the treatment of neurological disorders.
作用机制
The exact mechanism of action of PPCC is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of various enzymes and receptors. PPCC has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. In addition, PPCC has been found to bind to the serotonin transporter, a receptor that is involved in the regulation of mood and behavior.
Biochemical and physiological effects:
PPCC has been found to exhibit various biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. PPCC has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, the compound has been found to inhibit the activity of COX-2, leading to a reduction in inflammation and pain. PPCC has also been found to bind to the serotonin transporter, leading to an increase in serotonin levels in the brain.
实验室实验的优点和局限性
One advantage of using PPCC in lab experiments is its ability to exhibit various biological activities, including antitumor, antiviral, and antifungal properties. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using PPCC in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on PPCC. One area of research is the development of PPCC-based drugs for the treatment of cancer and viral and fungal infections. Another area of research is the elucidation of the exact mechanism of action of PPCC, which may lead to the development of more targeted therapies. In addition, further research is needed to determine the potential toxicity of PPCC and its effects on human health. Overall, PPCC is a promising compound that has the potential to contribute to the development of new therapies for various diseases.
合成方法
PPCC can be synthesized through various methods, including the reaction of 4-phenyl-1-piperazinecarboxylic acid with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through precipitation and recrystallization. Other methods of synthesis include the reaction of 1,4-dibromobenzene with piperazine in the presence of a base, followed by the reaction with sodium hydride and phenyl chloroformate.
科学研究应用
PPCC has been studied for its potential use in drug development, particularly in the treatment of cancer. The compound has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. PPCC has also been studied for its potential use in the treatment of viral and fungal infections. In addition, the compound has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
phenyl 4-phenylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(21-16-9-5-2-6-10-16)19-13-11-18(12-14-19)15-7-3-1-4-8-15/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQIITHNXREOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-phenylpiperazine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-benzyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5156894.png)
![ethyl 6-methyl-4-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5156897.png)
![2-methyl-3-nitro-N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5156907.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B5156918.png)
![ethyl {5-[(5-bromo-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5156921.png)


![2-{5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5156933.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-methylphenyl)hydrazone]](/img/structure/B5156939.png)
![2-({[(4-methylphenyl)sulfonyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5156955.png)
![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(3-isoxazolylcarbonyl)piperidine](/img/structure/B5156978.png)
![N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B5156979.png)
